molecular formula C11H17N B025695 2-Phenylpentan-1-amine CAS No. 104177-99-3

2-Phenylpentan-1-amine

Cat. No.: B025695
CAS No.: 104177-99-3
M. Wt: 163.26 g/mol
InChI Key: SQMNYSQPHYHTSO-UHFFFAOYSA-N
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Description

Inositol 3,4,5,6-tetrakisphosphate, commonly referred to as Ins(3,4,5,6)P4, is a naturally occurring inositol phosphate. It plays a significant role in cellular signaling pathways, particularly in the regulation of chloride channels in the plasma membrane. This compound is a part of the broader family of inositol phosphates, which are involved in various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Inositol 3,4,5,6-tetrakisphosphate can be synthesized through the phosphorylation of inositol polyphosphates. One of the key enzymes involved in this process is inositol-tetrakisphosphate 1-kinase (ITPK1), which phosphorylates inositol polyphosphates at specific positions . The reaction typically occurs in the cytosol and involves the conversion of inositol 1,3,4,5,6-pentakisphosphate to inositol 3,4,5,6-tetrakisphosphate .

Industrial Production Methods: Industrial production methods for inositol 3,4,5,6-tetrakisphosphate are not well-documented, as this compound is primarily studied in a research context. the enzymatic synthesis using ITPK1 can be scaled up for larger production if needed.

Chemical Reactions Analysis

Types of Reactions: Inositol 3,4,5,6-tetrakisphosphate undergoes various chemical reactions, including phosphorylation and dephosphorylation. The phosphorylation reaction is catalyzed by ITPK1, which adds a phosphate group to the inositol ring . This compound can also be dephosphorylated by specific phosphatases, reversing the phosphorylation process .

Common Reagents and Conditions: The common reagents used in the phosphorylation of inositol 3,4,5,6-tetrakisphosphate include adenosine triphosphate (ATP) as the phosphate donor and ITPK1 as the catalyst . The reaction typically occurs in the cytosol under physiological conditions.

Major Products: The major product formed from the phosphorylation of inositol 3,4,5,6-tetrakisphosphate is inositol 1,3,4,5,6-pentakisphosphate . This product is significant in cellular signaling pathways and has various biological functions.

Scientific Research Applications

Inositol 3,4,5,6-tetrakisphosphate has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is known to regulate chloride channels in the plasma membrane, which is crucial for maintaining cellular ion balance . This compound is also involved in the regulation of salt and fluid secretion, cell volume homeostasis, and electrical excitability of neurons and smooth muscle . Additionally, it has potential therapeutic applications in treating diseases related to chloride channel dysfunction.

Mechanism of Action

The mechanism of action of inositol 3,4,5,6-tetrakisphosphate involves its interaction with chloride channels in the plasma membrane. It acts as an inhibitor of these channels, thereby regulating the flow of chloride ions into and out of the cell . This regulation is essential for various physiological processes, including fluid secretion and cell volume control . The molecular targets of this compound include the chloride channels themselves and the enzymes involved in its synthesis and degradation.

Comparison with Similar Compounds

Inositol 3,4,5,6-tetrakisphosphate is unique among inositol phosphates due to its specific role in chloride channel regulation. Similar compounds include inositol 1,3,4,5,6-pentakisphosphate and inositol hexakisphosphate, both of which have distinct biological functions . Inositol 1,3,4,5,6-pentakisphosphate is involved in various signaling pathways, while inositol hexakisphosphate is known for its role in phosphate storage and regulation . The uniqueness of inositol 3,4,5,6-tetrakisphosphate lies in its specific inhibitory effect on chloride channels, which is not observed with other inositol phosphates.

Properties

IUPAC Name

2-phenylpentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-2-6-11(9-12)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMNYSQPHYHTSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CN)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901312396
Record name β-Propylbenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901312396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104177-99-3
Record name β-Propylbenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104177-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Propylbenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901312396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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